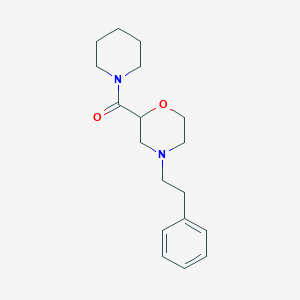
3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that features two fluorine atoms and a tetrazole group. It has significant applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrazole Formation: : The tetrazole group is typically synthesized through the cyclization of a hydrazonyl chloride with sodium azide.
Fluorination: : Introduction of fluorine atoms is often achieved using selective fluorination agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).
Benzamide Synthesis: : Coupling reactions involving benzoyl chlorides and amines form the benzamide structure. The reaction conditions include using a base like triethylamine and a solvent such as dichloromethane.
Industrial Production Methods
Batch Processing: : Traditional batch reactors are used for synthesizing compounds on a small to medium scale.
Continuous Flow Synthesis: : This method is gaining popularity for its efficiency in producing large quantities with consistent quality, especially important for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of nitro groups to amines using catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions, where halogens can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Palladium on carbon with hydrogen gas.
Solvents: : Dichloromethane, acetonitrile.
Major Products
Oxidation Products: : Carboxylic acids.
Reduction Products: : Primary amines.
Substitution Products: : Varied, depending on the nucleophile introduced.
Applications De Recherche Scientifique
Chemistry: : Used in the synthesis of advanced organic compounds and as intermediates in complex molecule construction.
Biology: : Studied for its potential as a bioactive molecule, influencing enzyme activities and receptor binding.
Medicine: : Investigated for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety.
Industry: : Used in the development of advanced materials, including polymers with specific properties.
Mécanisme D'action
Molecular Targets and Pathways
Enzyme Inhibition: : Functions by inhibiting specific enzymes, altering metabolic pathways.
Receptor Binding: : Binds to certain receptors, modifying cellular responses and signaling pathways.
Molecular Interactions: : Engages in hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing its activity and efficacy.
Comparaison Avec Des Composés Similaires
Unique Features
Dual Fluorine Atoms: : Enhances metabolic stability and lipophilicity.
Tetrazole Group: : Provides unique reactivity and binding properties.
Similar Compounds
3-Fluoro-N-(benzyl)benzamide: : Similar in structure but lacks the tetrazole group, resulting in different reactivity.
4-fluoro-N-(1-tetrazol-5-ylmethyl)benzamide: : Different positioning of the fluorine atom affects its chemical behavior and applications.
3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of considerable interest, boasting distinctive features that set it apart from its analogs. Its synthesis, reactions, and applications underscore its importance in both academic research and industrial production.
Propriétés
IUPAC Name |
3-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-11-4-6-13(7-5-11)22-14(19-20-21-22)9-18-15(23)10-2-1-3-12(17)8-10/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSJUXHJSFVRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)


![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913775.png)







![3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2913787.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2913788.png)
